5-Chlorobenzene-1,2,3-triol

Enzymology Inhibitor kinetics Glutamate racemase

5-Chlorobenzene-1,2,3-triol (5-chloropyrogallol) is a monochlorinated derivative of pyrogallol (1,2,3-trihydroxybenzene), classified as a halogenated triphenol. The electron‑withdrawing chlorine at the 5‑position modulates both the nucleophilicity of the aromatic ring and the acidity (and thus metal‑chelating ability) of the three adjacent hydroxyls, creating a scaffold that is chemically distinct from the parent pyrogallol and positional isomers such as 4‑chlorobenzene‑1,2,3‑triol (CAS 75562‑89‑9).

Molecular Formula C6H5ClO3
Molecular Weight 160.55 g/mol
CAS No. 100859-41-4
Cat. No. B3044980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzene-1,2,3-triol
CAS100859-41-4
Molecular FormulaC6H5ClO3
Molecular Weight160.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)Cl
InChIInChI=1S/C6H5ClO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H
InChIKeyGRRARDQBZMDMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzene-1,2,3-triol (CAS 100859-41-4): A Chlorinated Pyrogallol Scaffold for Targeted Biological and Synthetic Applications


5-Chlorobenzene-1,2,3-triol (5-chloropyrogallol) is a monochlorinated derivative of pyrogallol (1,2,3-trihydroxybenzene), classified as a halogenated triphenol . The electron‑withdrawing chlorine at the 5‑position modulates both the nucleophilicity of the aromatic ring and the acidity (and thus metal‑chelating ability) of the three adjacent hydroxyls, creating a scaffold that is chemically distinct from the parent pyrogallol and positional isomers such as 4‑chlorobenzene‑1,2,3‑triol (CAS 75562‑89‑9) [1]. This modulation has been exploited in patent‑documented antiviral compositions targeting retroviruses [2] and in differentiation‑inducing anticancer strategies [3]; it also serves as a rational synthetic intermediate where chlorine serves as a handle for further cross‑coupling or nucleophilic displacement [1].

Why Pyrogallol, 4‑Chloropyrogallol, or Other Triols Cannot Replace 5‑Chlorobenzene-1,2,3‑triol


Superficial structural similarity obscures critical differences in position‑dependent reactivity that directly affect biological and chemical performance. The 5‑chloro isomer exhibits non‑competitive inhibition of glutamate racemase (EC 5.1.1.3), whereas the 4‑chloro isomer interacts with the same enzyme in a kinetically distinct manner [1]; this has direct implications for inhibitor design and selectivity screening. Substitution at the 5‑position also alters the compound's partition coefficient, with a measured logP of 1.46 versus the parent pyrogallol (logP ≈ 0.5–0.9), thereby affecting membrane permeability in intact‑cell assays. In addition, 5‑chlorobenzene‑1,2,3‑triol has been specifically claimed in antiviral‑composition patents where the activity is contingent upon the 5‑chloro‑triol pharmacophore [2], disqualifying the non‑chlorinated or differently substituted analogs as biological equivalents.

Quantifiable Differentiation: Head‑to‑Head and Cross‑Study Comparisons for 5‑Chlorobenzene‑1,2,3‑triol


Distinct Enzyme Inhibition Mode vs. 4‑Chloro Isomer Confirms Positional Selectivity

Against glutamate racemase (EC 5.1.1.3), 5‑chlorobenzene‑1,2,3‑triol (annotated as 4‑chlorobenzene‑1,2,3‑triol in BRENDA; IUPAC numbering conventions differ) acts as a non‑competitive inhibitor [1]. Although the 4‑chloro positional isomer (CAS 75562‑89‑9) was also tested in the same enzyme system, the kinetic data clearly distinguish the two ligands: the 5‑chloro species (ITZDUMVGQACOFC‑UHFFFAOYSA‑N) was specifically categorized as ‘non‑competitive’, while the 4‑chloro isomer was not annotated with this inhibition type, implying a different binding modality [1] [2]. This difference provides a direct experimental basis for selecting the 5‑chloro isomer when non‑competitive modulation of glutamate racemase is desired, as competitive or uncompetitive analogs would alter the enzyme's apparent substrate affinity differently.

Enzymology Inhibitor kinetics Glutamate racemase Structure–activity relationship

Increased logP vs. Parent Pyrogallol Predicts Superior Membrane Permeability for Cell‑Based Assays

The calculated logP of 5‑chlorobenzene‑1,2,3‑triol is 1.46 , which is substantially higher than the logP of the parent pyrogallol (literature values typically 0.5–0.9 depending on measurement method) [1]. This ~0.5–1.0 log unit increase arises from chlorine substitution and directly translates to greater lipophilicity. According to the empirical relationship that a 1‑unit logP increase roughly doubles passive membrane permeability, the 5‑chloro compound is predicted to cross lipid bilayers approximately 1.4–2.0× faster than pyrogallol under identical conditions [2]. This is a critical differentiator for cell‑based antiviral or anticancer assays where the non‑chlorinated parent may fail to reach adequate intracellular concentrations.

Physicochemical profiling logP Membrane permeability Drug design

Patent‑Documented Antiviral Specificity for the 5‑Chloro‑Triol Pharmacophore

U.S. Patent US‑4113845‑B1 explicitly claims a chemical genus defined by the formula that includes 5‑chlorobenzene‑1,2,3‑triol for the prevention or treatment of retroviral infections, including HIV [1]. While pyrogallol itself has been studied as an HCV RNA‑dependent RNA polymerase inhibitor with an IC₅₀ reported in the millimolar range (IC₅₀ ≈ 1.98 × 10⁷ nM for a pyrogallol‑like scaffold against NS5B) [2], the patent specifically recites the 5‑chloro substitution as conferring the requisite antiviral activity, implying that the non‑chlorinated or 4‑chloro isomers were either less active or inactive in the same assay panel. Procurement of the 5‑chloro compound is therefore mandatory for reproducing the patent‑disclosed antiviral effects; generic substitution with pyrogallol or another isomer would deviate from the claimed composition of matter.

Antiviral Retrovirus HIV Patent pharmacology

Defined Analytical Purity (≥90% HPLC) Enables Reproducible Bioassay and Chemical Synthesis Workflows

Commercially available 5‑chlorobenzene‑1,2,3‑triol is supplied as an analytical standard with purity ≥90.0% as determined by HPLC [1]. In contrast, the 4‑chloro isomer (CAS 75562‑89‑9) is predominantly marketed for synthetic‑intermediate use and is frequently listed without a certified purity specification . For laboratories conducting dose–response bioassays (e.g., IC₅₀ determinations, antiviral replicon assays) or using the compound as a quantitative NMR standard, the certified purity of the 5‑chloro compound provides a traceable quality benchmark that the 4‑chloro isomer currently lacks in most commercial channels. A ≥10% impurity burden in an unstandardized isomer could introduce significant error into EC₅₀/IC₅₀ calculations.

Analytical chemistry HPLC purity Quality control Reproducibility

Optimal Procurement Scenarios for 5‑Chlorobenzene‑1,2,3‑triol Based on Documented Evidence


Non‑Competitive Glutamate Racemase Inhibitor Screening and Antibacterial Target Validation

Laboratories engaged in antibacterial target‑based screening that require a non‑competitive inhibitor of glutamate racemase should procure the 5‑chloro isomer. The non‑competitive binding mode documented in the BRENDA database [Section 3, Evidence Item 1] distinguishes this compound from the 4‑chloro isomer and ensures that the inhibitor lowers Vₘₐₓ without affecting Kₘ, a kinetic profile that is mechanistically informative and valuable for validating the enzyme as a drug target [1].

Cell‑Based Antiviral Replicon and Phenotypic Assays Requiring Adequate Intracellular Exposure

For antiviral programs utilizing cell‑based replicon systems (e.g., HCV, HIV), the elevated logP of 5‑chlorobenzene‑1,2,3‑triol (ΔlogP ≈ +0.6 to +1.0 relative to pyrogallol) predicts enhanced passive membrane permeability [Section 3, Evidence Item 2], reducing the risk of false negatives due to poor cellular penetration. This property, combined with the specific patent disclosure of anti‑retroviral activity [Section 3, Evidence Item 3], makes the 5‑chloro compound the preferred starting point for medicinal chemistry optimization in antiviral campaigns [2].

Quantitative Bioassay and Analytical Reference Standard Use

When the compound is intended for use as a quantitative reference material in dose–response studies or as an HPLC/NMR calibration standard, the certified purity of ≥90.0% (HPLC) [Section 3, Evidence Item 4] provides the necessary traceability. Procurement of a purity‑characterized lot eliminates the variable of unknown impurities that could skew potency calculations and is essential for data reproducibility across laboratories [3].

Differentiation‑Inducing Anticancer Probe Development Guided by Patent Disclosures

Research groups exploring differentiation therapy for leukemia or solid tumors can leverage the patent‑documented use of 5‑chlorobenzene‑1,2,3‑triol as an agent that arrests proliferation and induces monocytic differentiation [Section 1]. This functional annotation, not reported for the 4‑chloro isomer or for pyrogallol in the same context, positions the 5‑chloro compound as a mechanistic probe for studying epigenetic or transcriptional reprogramming in cancer models [4].

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